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(S)-1-(3-Methylpiperazin-1-yl)ethanone Documentation Hub

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  • Product: (S)-1-(3-Methylpiperazin-1-yl)ethanone
  • CAS: 612493-89-7

Core Science & Biosynthesis

Foundational

Technical Mastery of (S)-1-(3-Methylpiperazin-1-yl)ethanone

Synthesis, Regiocontrol, and Pharmacophore Utility[1] Executive Summary: The Stereochemical Advantage In the landscape of modern drug discovery, the shift from planar aromatic scaffolds to three-dimensional aliphatic het...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Regiocontrol, and Pharmacophore Utility[1]

Executive Summary: The Stereochemical Advantage

In the landscape of modern drug discovery, the shift from planar aromatic scaffolds to three-dimensional aliphatic heterocycles—often termed "escaping flatland"—is a critical strategy for improving solubility and target selectivity.[1] (S)-1-(3-Methylpiperazin-1-yl)ethanone (CAS: 314729-14-1 for free base) represents a high-value intermediate in this domain.[2]

Unlike its achiral counterpart (acetylpiperazine), the incorporation of the (S)-methyl group at the C3 position introduces two vital properties:[1]

  • Conformational Bias: The methyl group locks the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon binding to protein targets.[1]

  • Vector Control: It creates a steric handle that can probe hydrophobic pockets within an active site (e.g., kinase ATP pockets or GPCR orthosteric sites), enhancing selectivity profiles.[1]

This guide details the rigorous synthesis, regiochemical challenges, and analytical validation of this scaffold.

Chemical Identity & Structural Logic[3][4]

The nomenclature of methylpiperazines often leads to confusion regarding the positioning of the acetyl group versus the methyl group.[1]

  • IUPAC Name: 1-[(3S)-3-methylpiperazin-1-yl]ethanone[2]

  • Common Name: N-Acetyl-(S)-2-methylpiperazine (Note: This common name is ambiguous regarding which nitrogen is acetylated).

  • Core Logic: The target molecule has the acetyl group on the nitrogen distal to the methyl group.[1]

    • If the ring is numbered starting from the amide nitrogen as position 1, the methyl is at position 3.[1]

    • This is the kinetically favored product of the acetylation of (S)-2-methylpiperazine.[2]

Physicochemical Profile[2][3][4][5][6][7]
PropertyValueTechnical Note
Molecular Formula C7H14N2O-
Molecular Weight 142.20 g/mol Fragment-based drug design (FBDD) friendly (<150 Da).[2]
Chiral Center (S)-ConfigurationDerived from L-Alanine or resolved (S)-2-methylpiperazine.[2]
pKa (Calc) ~8.5 (Secondary Amine)The amide nitrogen is non-basic; the distal amine remains basic.[1]
LogP ~ -0.3Highly polar, excellent for improving aqueous solubility of lipophilic warheads.
Boiling Point 260-280°C (est)High boiling point; usually handled as HCl salt (CAS 1638137-85-5).[2]
Synthesis & Regioselective Control[2]

The synthesis of (S)-1-(3-Methylpiperazin-1-yl)ethanone hinges on the regioselective acylation of (S)-2-methylpiperazine.[2]

The Regiochemistry Challenge

(S)-2-methylpiperazine contains two nucleophilic nitrogen atoms:

  • N1 (Proximal): Adjacent to the methyl group.[1] Sterically hindered.

  • N4 (Distal): Far from the methyl group.[1] Sterically accessible.

Mechanism: Under kinetic control (low temperature, non-forcing conditions), electrophiles (like acetic anhydride) preferentially attack the unhindered N4 .[1]

  • Result: The acetyl attaches to N4.[1]

  • Renumbering: According to IUPAC priority, the amide nitrogen becomes N1.[1] Consequently, the methyl group (originally at C2) is now at C3 relative to the new N1.[1]

  • Target Achieved: 1-(3-methylpiperazin-1-yl)ethanone.[2][8][9]

Synthetic Workflow Diagram

RegioSelectivity Start (S)-2-Methylpiperazine (N1 hindered, N4 accessible) Reagent Acetic Anhydride (0.95 eq) DCM, 0°C Start->Reagent TS_Kinetic Transition State A (Attack at Distal N) Reagent->TS_Kinetic Fast (Steric ease) TS_Thermo Transition State B (Attack at Proximal N) Reagent->TS_Thermo Slow (Steric clash) Product_Major MAJOR PRODUCT (S)-1-(3-Methylpiperazin-1-yl)ethanone (Target) TS_Kinetic->Product_Major Product_Minor MINOR PRODUCT (S)-1-(2-Methylpiperazin-1-yl)ethanone (Undesired) TS_Thermo->Product_Minor Product_Bis BIS-ACETYLATED Impurity Product_Major->Product_Bis Excess Ac2O

Figure 1: Kinetic pathway favoring the formation of the 3-methyl isomer via distal nitrogen attack.[2]

Detailed Experimental Protocol

Objective: Synthesis of (S)-1-(3-Methylpiperazin-1-yl)ethanone on a 10g scale.

Reagents
  • (S)-2-Methylpiperazine (10.0 g, 100 mmol)[2][1]

  • Acetic Anhydride (9.7 g, 95 mmol) - Note: Slight deficit to prevent bis-acetylation.[2]

  • Dichloromethane (DCM) (100 mL)[1]

  • Triethylamine (optional, if using Acetyl Chloride; not needed for Ac2O).[1]

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel, dissolve (S)-2-methylpiperazine (10.0 g) in anhydrous DCM (100 mL).

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Critical: Low temperature maximizes the kinetic selectivity for the unhindered nitrogen.[1]

  • Controlled Addition: Dilute Acetic Anhydride (9.7 g) in DCM (20 mL). Add this solution dropwise over 60 minutes.

    • Why: Slow addition prevents local concentration hotspots that lead to bis-acetylation.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[2]

  • Workup (Purification by Extraction):

    • Add water (50 mL) to the reaction mixture.

    • The product is a base.[1][10] Adjust aqueous layer pH to ~10 using 2N NaOH if necessary (though the amide formation releases acetic acid, the excess amine acts as a buffer).[1]

    • Separate phases.[1] Extract the aqueous phase with DCM (3 x 30 mL).

    • Crucial Step: Wash the combined organic layers with a small amount of saturated NaHCO3 to remove acetic acid byproducts, then brine.[1]

  • Isolation: Dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Result: A pale yellow oil. If high purity is required, convert to the HCl salt by adding 4M HCl in dioxane, filtering the resulting white precipitate.

Analytical Characterization & Validation

To ensure the integrity of the scaffold, you must validate that the acetylation occurred at the correct nitrogen.[1]

NMR Signature (CDCl3, 400 MHz)
  • Diagnostic Shift: Look for the signal of the proton at the chiral center (C3-H).[1]

    • Target (3-Methyl isomer): The chiral center is alpha to the secondary amine, not the amide.[1] It will appear upfield (~2.8-3.0 ppm) compared to if it were alpha to the amide (~3.5-4.5 ppm).[2]

    • Impurity (2-Methyl isomer): If the acetyl attached to the hindered nitrogen, the chiral methine proton would be significantly deshielded by the adjacent carbonyl group.[1]

Chiral Purity
  • Method: Chiral HPLC.[1]

  • Column: Chiralpak AD-H or OD-H.[2]

  • Mobile Phase: Hexane/IPA/Diethylamine.[1]

  • Requirement: >98% ee to ensure the (S)-configuration was maintained and no racemization occurred during the exotherm of acetylation.

Applications in Drug Discovery[2][6][8][11][12][13][14]

This scaffold is not merely a linker; it is a functional pharmacophore.[1]

  • Solubility Enhancement: The secondary amine (pKa ~8.[1]5) is protonated at physiological pH, drastically improving the solubility of lipophilic kinase inhibitors (e.g., analogs of Imatinib or Dasatinib).[1]

  • Metabolic Stability: The methyl group at C3 hinders metabolic oxidation at that carbon, a common clearance pathway for unsubstituted piperazines.[1]

  • Target Class Utility:

    • Kinase Inhibitors: Used to interact with solvent-front residues (e.g., Asp/Glu) via the protonated amine.[1]

    • GPCRs: The steric bulk of the methyl group can enforce selectivity between subtypes (e.g., Dopamine D2 vs D3).[1]

References
  • Synthesis & Regioselectivity: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic Acid Derivatives."[2] Journal of Organic Chemistry, 1995.[1] [1]

  • Piperazine Scaffolds in Medicine: Brockunier, L. L., et al. "Human β3-adrenergic receptor agonists containing 1,2,3,4-tetrahydroisoquinoline and piperazine rings."[1] Bioorganic & Medicinal Chemistry Letters, 2000.[1] [1]

  • Structural Validation: ChemicalBook Entry for CAS 1638137-85-5.

  • Kinetic Resolution Concepts: Jacobsen, E. N., et al. "Advanced Organic Chemistry: Reactions and Synthesis."[1] Springer.[1] (General reference for kinetic acylation principles).

Sources

Exploratory

Technical Monograph: (S)-1-Acetyl-3-methylpiperazine

This guide provides an in-depth technical analysis of (S)-1-Acetyl-3-methylpiperazine , a critical chiral building block in medicinal chemistry. Chemical Identity & Core Specifications[1][2][3][4][5] (S)-1-Acetyl-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-1-Acetyl-3-methylpiperazine , a critical chiral building block in medicinal chemistry.

Chemical Identity & Core Specifications[1][2][3][4][5]

(S)-1-Acetyl-3-methylpiperazine is a mono-protected piperazine derivative. Its value lies in its specific stereochemistry and the orthogonal reactivity of its two nitrogen atoms—one protected as an acetamide, the other a free secondary amine available for further functionalization.

PropertySpecification
CAS Number 612493-89-7
IUPAC Name 1-[(3S)-3-methylpiperazin-1-yl]ethanone
Synonyms (S)-N-Acetyl-3-methylpiperazine; (S)-1-Acetyl-3-methyl-piperazine
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Chiral Center C3 (S-configuration)
Physical State Viscous colorless to pale yellow liquid or low-melting solid
Boiling Point ~260–270°C (Predicted)
pKa (Conjugate Acid) ~8.5 (Free amine N4)

Note on Nomenclature: The numbering of the piperazine ring changes based on substitution priority. In this compound, the acetylated nitrogen is assigned position 1.[1] Consequently, the methyl group is located at position 3.[1] This distinguishes it from its regioisomer, 1-acetyl-2-methylpiperazine (CAS 1033709-36-2), where the acetylation occurs on the hindered nitrogen adjacent to the methyl group.

Synthesis & Manufacturing Strategy

The synthesis of (S)-1-acetyl-3-methylpiperazine relies on the regioselective acetylation of (S)-2-methylpiperazine. This process exploits the steric difference between the two nitrogen atoms in the piperazine ring.

Mechanistic Pathway

The starting material, (S)-2-methylpiperazine, contains two secondary amines:

  • N1 (Hindered): Adjacent to the methyl group (sterically crowded).

  • N4 (Unhindered): Distal to the methyl group (sterically accessible).

When treated with an acetylating agent (e.g., acetic anhydride) under controlled conditions, the unhindered N4 reacts approximately 10–20 times faster than N1. Upon acetylation, the N4 atom becomes N1 according to IUPAC priority rules, placing the methyl group at position 3.

Reaction Workflow Diagram

Synthesispath SM (S)-2-Methylpiperazine (CAS 74879-18-8) Intermediate Transition State (Steric Control) SM->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (0.95 eq, < 0°C) Reagent->Intermediate Product (S)-1-Acetyl-3-methylpiperazine (CAS 612493-89-7) Intermediate->Product Kinetic Major Product (N4) ByProduct Diacetylated Impurity (Over-reaction) Intermediate->ByProduct Thermodynamic/Excess (N1+N4)

Figure 1: Regioselective synthesis pathway favoring the N4-acetylation due to steric hindrance at N1.

Experimental Protocol (Regioselective Acetylation)

Objective: Synthesize (S)-1-acetyl-3-methylpiperazine with >95% regioselectivity.

Reagents:

  • (S)-2-Methylpiperazine (10.0 g, 100 mmol)

  • Acetic Anhydride (9.7 g, 95 mmol) — Use slight deficit to prevent diacetylation.

  • Dichloromethane (DCM) (100 mL)

  • Triethylamine (optional, if using acetyl chloride)

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-2-methylpiperazine in DCM (100 mL) in a round-bottom flask. Cool the solution to -10°C using an ice-salt bath. Low temperature is critical to maximize the kinetic rate difference between N1 and N4.

  • Addition: Dilute acetic anhydride in DCM (20 mL). Add this solution dropwise to the amine over 60 minutes. Slow addition prevents local concentration spikes that lead to diacetylated byproducts.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Quench & Workup: Add water (30 mL) to quench unreacted anhydride. Separate the organic layer.[2]

  • Purification: The crude mixture contains the product, unreacted starting material, and trace diacetylated species.

    • Extraction: Wash the organic layer with dilute NaHCO₃.

    • Distillation: The product can be purified by high-vacuum distillation (bp ~110°C at 0.5 mmHg) to separate it from the higher-boiling diacetyl derivative.

Analytical Characterization

Validating the structure requires distinguishing between the 1,3-isomer (desired) and the 1,2-isomer (undesired).

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃) Methyl DoubletIn the 1-acetyl-3-methyl isomer, the methyl doublet appears around 1.0–1.1 ppm . In the 1-acetyl-2-methyl isomer, the methyl signal is often downfield shifted or broadened due to rotamers near the amide.
¹H NMR (Amide) Acetyl SingletSharp singlet at 2.08 ppm .
¹³C NMR Carbonyl ShiftDistinct amide carbonyl peak at ~169 ppm.
Chiral HPLC Enantiomeric ExcessColumn: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA/DEA. Verify >99% ee against the (R)-enantiomer.[3]
Structural Verification Logic

Analysis Sample Crude Reaction Product NMR 1H NMR Analysis Sample->NMR ShiftCheck Check Methyl Shift NMR->ShiftCheck ResultA Methyl @ 1.05 ppm (Distal to Acetyl) ShiftCheck->ResultA Major Signal ResultB Methyl @ 1.25 ppm (Proximal to Acetyl) ShiftCheck->ResultB Minor Impurity Conclusion Confirm (S)-1-Acetyl-3-methyl ResultA->Conclusion

Figure 2: Analytical logic for distinguishing regioisomers via NMR spectroscopy.

Pharmaceutical Applications

(S)-1-Acetyl-3-methylpiperazine serves as a "chiral scaffold" in drug discovery. Its primary utility is introducing a piperazine motif with reduced conformational flexibility compared to unsubstituted piperazine, which can improve receptor subtype selectivity.

  • Kinase Inhibitors: Used to solubilize hydrophobic kinase cores (e.g., in oncology drugs targeting BCR-ABL or EGFR). The methyl group restricts rotation, potentially locking the molecule in a bioactive conformation.

  • GPCR Ligands: The free amine (N4 relative to acetyl) is a potent nucleophile for SNAr reactions or reductive aminations to attach to aryl/heteroaryl cores (e.g., in serotonin 5-HT receptor antagonists).

  • Antibacterial Agents: Analogous structures are found in the side chains of fluoroquinolones, where the chiral methyl group enhances oral bioavailability and reduces metabolic clearance.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. May cause sensitization.

  • Storage: Store under nitrogen in a cool, dry place (2–8°C). Hygroscopic.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood.

References

  • ChemicalRegister. (2024). Piperazine, 1-acetyl-3-methyl-, (3S)- CAS 612493-89-7 Entry.[4] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Methylpiperazine (Precursor Data). Retrieved from

  • Molaid Chemicals. (2024). Isomer Comparison: (2R)-1-acetyl-2-methylpiperazine CAS 1033709-36-2.[5] Retrieved from

  • Google Patents. (1986). Quinoline derivatives and processes for preparation thereof (EP0221463B1). (Demonstrates use of acetyl-methylpiperazine derivatives in antibacterial synthesis). Retrieved from

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (S)-1-(3-Methylpiperazin-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist Introduction (S)-1-(3-Methylpiperazin-1-yl)ethanone is a chiral monosubstituted piperazine derivative of significant interest in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-1-(3-Methylpiperazin-1-yl)ethanone is a chiral monosubstituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a common motif in a wide array of pharmacologically active compounds, and the introduction of a methyl group at the C-3 position creates a chiral center, allowing for stereospecific interactions with biological targets. N-acetylation of the piperazine ring, as in the title compound, can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This document provides a detailed protocol for the synthesis of (S)-1-(3-methylpiperazin-1-yl)ethanone from the commercially available starting material, (S)-2-methylpiperazine.

Reaction Principle and Mechanistic Insights

The synthesis of (S)-1-(3-methylpiperazin-1-yl)ethanone is achieved through the regioselective N-acetylation of (S)-2-methylpiperazine. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Mechanism:

The reaction proceeds via the nucleophilic attack of one of the nitrogen atoms of (S)-2-methylpiperazine on a carbonyl carbon of acetic anhydride. (S)-2-methylpiperazine is an unsymmetrical diamine with two secondary amine groups at positions 1 and 4. The nitrogen at position 4 is sterically less hindered than the nitrogen at position 1, which is adjacent to the methyl group. Consequently, the nucleophilic attack preferentially occurs at the N4 position, leading to the desired product.

Triethylamine (Et₃N) is employed as a non-nucleophilic organic base. Its primary role is to act as an acid scavenger, neutralizing the acetic acid byproduct formed during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The formation of triethylammonium acetate salt drives the reaction to completion.

Experimental Protocol

This protocol details a reliable and high-yielding method for the N-acetylation of (S)-2-methylpiperazine.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
(S)-2-Methylpiperazine74879-18-8100.161.00 g1.0
Acetic Anhydride108-24-7102.091.07 mL1.1
Triethylamine121-44-8101.191.53 mL1.1
Dichloromethane (DCM)75-09-284.9320 mL-
Saturated aq. NaHCO₃144-55-884.01As needed-
Brine--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add (S)-2-methylpiperazine (1.00 g, 9.98 mmol). Dissolve the starting material in dichloromethane (20 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.53 mL, 10.98 mmol, 1.1 eq) via syringe. In a separate dropping funnel, add acetic anhydride (1.07 mL, 10.98 mmol, 1.1 eq). Add the acetic anhydride dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).

  • Work-up: Upon completion of the reaction, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol to afford (S)-1-(3-methylpiperazin-1-yl)ethanone as a clear oil or a low-melting solid.

Self-Validating System: Product Characterization

To ensure the identity and purity of the synthesized (S)-1-(3-methylpiperazin-1-yl)ethanone, a comprehensive characterization using spectroscopic methods is essential.

Expected Analytical Data:

AnalysisExpected Results
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.5-3.8 (m, 2H), ~3.2-2.5 (m, 4H), ~2.1 (s, 3H), ~1.2 (d, J=~6.5 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~169.0, ~53.0, ~51.0, ~46.0, ~44.0, ~21.5, ~15.0
Mass Spectrometry (ESI+) m/z: 143.1 [M+H]⁺

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra may vary slightly depending on the solvent and concentration.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, the reaction can be stirred for a longer duration at room temperature. Gentle heating (e.g., to 40 °C) can also be applied, but this may increase the risk of side reactions. Ensure that the acetic anhydride and triethylamine used are of high purity and free from water.

  • Formation of Di-acetylated Product: While the regioselectivity is generally high due to steric hindrance, the formation of a small amount of the di-acetylated byproduct is possible, especially if an excess of acetic anhydride is used or if the reaction is run for an extended period at elevated temperatures. Careful control of stoichiometry is crucial. The di-acetylated product can be separated from the desired mono-acetylated product by column chromatography.

  • Work-up Issues: During the aqueous work-up, emulsions can sometimes form. The addition of brine can help to break up emulsions. Ensure thorough mixing during the washing steps to effectively remove triethylammonium acetate and any remaining acetic acid.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (S)-2-methylpiperazine in DCM cool Cool to 0 °C start->cool add_tea Add Triethylamine cool->add_tea add_ac2o Add Acetic Anhydride dropwise at 0 °C add_tea->add_ac2o react Stir at RT for 2-4h add_ac2o->react quench Quench with H₂O react->quench Reaction Mixture extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ & Concentrate wash->dry purify Column Chromatography (optional) dry->purify product (S)-1-(3-methylpiperazin- 1-yl)ethanone purify->product

Caption: Experimental workflow for the synthesis of (S)-1-(3-methylpiperazin-1-yl)ethanone.

Conclusion

The protocol described in this application note provides a straightforward and efficient method for the synthesis of (S)-1-(3-methylpiperazin-1-yl)ethanone. The reaction is regioselective and proceeds under mild conditions with a simple work-up procedure. The provided analytical data serves as a benchmark for the validation of the synthesized product, ensuring a high degree of scientific integrity. This method is suitable for researchers and scientists in the field of drug development and medicinal chemistry for the preparation of this valuable chiral building block.

References

  • General N-Acetylation Protocols

    • Title: A Stoichiometric Solvent-Free Protocol for Acetyl
    • Source: PMC
    • URL:[Link]

  • Acylation of Amines

    • Title: N-Terminus Acetyl
    • Source: CDN
    • URL:[Link]

  • Regioselective Acylation of Piperazines

    • Title: Synthetic protocols for the selective acylation of unsymmetrically-substituted piperazines
    • Source: ResearchG
    • URL:[Link]

  • Properties of (S)-2-Methylpiperazine: Title: (S)-(+)-2-Methylpiperazine 99 Source: Sigma-Aldrich
  • Commercial Availability of the Product: Title: 1-(3-Methyl-piperazin-1-yl)-ethanone Source: BLD Pharm
Application

Application Notes &amp; Protocols: Leveraging (S)-1-(3-methylpiperazin-1-yl)ethanone in Fragment-Based Drug Design

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Promise of a Privileged Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient strategy in modern drug discovery, offering a complementary approach to traditional high-throughput screening (HTS).[1][2] By screening small, low molecular weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to higher quality hits that can be optimized into potent and selective drug candidates.[1][3] This approach has proven particularly effective for challenging targets previously deemed "undruggable."[3]

At the heart of a successful FBDD campaign lies a well-curated fragment library. The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its desirable properties, including aqueous solubility, tunable basicity, and synthetic tractability, make it an excellent starting point for drug design.[4] (S)-1-(3-methylpiperazin-1-yl)ethanone is a prime example of a piperazine-containing fragment that embodies the key principles of FBDD.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (S)-1-(3-methylpiperazin-1-yl)ethanone in an FBDD workflow. We will delve into the fragment's properties, provide detailed protocols for its synthesis and screening, and outline a roadmap for hit-to-lead optimization.

Fragment Profile: (S)-1-(3-methylpiperazin-1-yl)ethanone

To be an effective tool in FBDD, a fragment should adhere to the "Rule of Three," a set of guidelines that define its physicochemical properties.[6] Let's evaluate (S)-1-(3-methylpiperazin-1-yl)ethanone against these criteria:

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 142.20 g/mol ≤ 300 DaYes
cLogP -0.2 (Predicted)≤ 3Yes
Hydrogen Bond Donors 1 (secondary amine)≤ 3Yes
Hydrogen Bond Acceptors 2 (carbonyl oxygen, tertiary amine)≤ 3Yes

As the table demonstrates, (S)-1-(3-methylpiperazin-1-yl)ethanone is an ideal fragment candidate, fully complying with the "Rule of Three." Its low molecular weight and hydrophilicity suggest a higher probability of binding to a target protein with good ligand efficiency.[7][8]

Protocol 1: Synthesis of (S)-1-(3-methylpiperazin-1-yl)ethanone

This protocol details the selective mono-N-acetylation of (S)-3-methylpiperazine. The key to achieving mono-acetylation over di-acetylation is the use of a controlled amount of the acetylating agent and appropriate reaction conditions.

Materials:

  • (S)-3-methylpiperazine

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-methylpiperazine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine or DIPEA (1.1 eq) to the solution and stir for 10 minutes.

  • Acetylation: Slowly add acetic anhydride (1.0 eq) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material and minimize the formation of the di-acetylated byproduct.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (S)-1-(3-methylpiperazin-1-yl)ethanone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

FBDD Workflow: From Fragment Screening to Hit Validation

A typical FBDD workflow involves a series of biophysical and biochemical assays to identify and validate fragment hits. The following diagram illustrates this process:

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation cluster_2 Hit-to-Lead FragLib Fragment Library (incl. target fragment) PrimaryScreen Primary Screen (SPR or NMR) FragLib->PrimaryScreen HitIdent Hit Identification PrimaryScreen->HitIdent OrthoScreen Orthogonal Screen (e.g., NMR if SPR primary) HitIdent->OrthoScreen Validated Hits BiochemAssay Biochemical/Functional Assay OrthoScreen->BiochemAssay Xray X-ray Crystallography BiochemAssay->Xray SAR SAR by Chemistry Xray->SAR Structural Data LeadOpt Lead Optimization SAR->LeadOpt

Caption: A streamlined workflow for Fragment-Based Drug Design.

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique ideal for detecting the weak interactions typical of fragment binding.[9]

Instrumentation: A Biacore™ instrument (e.g., Biacore™ 8K or T200) or a similar SPR system.

Materials:

  • Purified target protein

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • (S)-1-(3-methylpiperazin-1-yl)ethanone stock solution in DMSO

  • Control fragments (known non-binders and, if available, a weak binder)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • Assay Development: Optimize the running buffer conditions (e.g., pH, salt concentration) and DMSO concentration to ensure a stable baseline and minimal non-specific binding. The DMSO concentration in the running buffer should match that of the fragment solutions.

  • Fragment Preparation: Prepare a dilution series of (S)-1-(3-methylpiperazin-1-yl)ethanone and other fragments in the running buffer. Typical concentrations for fragment screening range from 100 µM to 1 mM.

  • Screening: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein). Monitor the binding response in real-time.

  • Data Analysis: Subtract the reference channel data from the target channel data to correct for bulk refractive index changes. Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.

  • Hit Prioritization: Rank the hits based on their binding response and calculated ligand efficiency (LE).

Protocol 3: Hit Confirmation by NMR Spectroscopy (Saturation Transfer Difference)

NMR spectroscopy is a powerful orthogonal method to confirm hits from a primary SPR screen and provides valuable structural information about the binding event.[10][11] Saturation Transfer Difference (STD) NMR is particularly well-suited for this purpose.[12]

Instrumentation: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.

Materials:

  • ¹⁵N-labeled or unlabeled purified target protein

  • (S)-1-(3-methylpiperazin-1-yl)ethanone hit from SPR screen

  • NMR buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Sample Preparation: Prepare two NMR samples: one containing the target protein and the fragment, and a control sample with only the fragment. The typical protein concentration is 10-50 µM, with the fragment in 50-100 fold molar excess.

  • STD NMR Experiment:

    • Acquire a reference ¹H NMR spectrum of the sample.

    • Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum (e.g., the methyl region around 0 ppm).

    • Acquire an off-resonance spectrum where no protein signals are saturated.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Hit Confirmation: The presence of signals in the STD spectrum confirms that the fragment binds to the target protein. The relative intensities of the signals in the STD spectrum provide information about which protons of the fragment are in closest proximity to the protein surface.

  • Competition STD (Optional): To confirm binding to a specific site, a competition STD experiment can be performed by adding a known binder to the sample. A reduction in the STD signal of the fragment indicates binding to the same site.

Hit-to-Lead Optimization: From Fragment to Potent Lead

Once a fragment hit like (S)-1-(3-methylpiperazin-1-yl)ethanone is validated, the next crucial step is to optimize its potency and drug-like properties.[3][13] This is typically achieved through structure-guided medicinal chemistry efforts, including fragment growing, linking, or merging.[3]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Hit (S)-1-(3-methylpiperazin-1-yl)ethanone (Weak Affinity) Growing Fragment Growing (Adding functional groups) Hit->Growing Linking Fragment Linking (Connecting to another fragment) Hit->Linking Merging Fragment Merging (Combining with an overlapping fragment) Hit->Merging Lead Potent Lead Compound (Improved Affinity & Properties) Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for hit-to-lead optimization in FBDD.

Protocol 4: Structure-Activity Relationship (SAR) by Synthesis

The secondary amine and the methyl group on the piperazine ring of (S)-1-(3-methylpiperazin-1-yl)ethanone provide excellent vectors for chemical modification. X-ray crystallography of the protein-fragment complex is invaluable at this stage to guide the synthetic efforts.[14]

General Strategy for Derivative Synthesis (Fragment Growing):

The secondary amine of the piperazine ring is a key point for derivatization. A variety of functional groups can be introduced via reactions such as:

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to introduce alkyl or arylalkyl groups.

  • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents like HATU or HOBt) to introduce amide or sulfonamide functionalities.

  • Alkylation: Reaction with alkyl halides to introduce further alkyl groups.

Example Synthetic Scheme for SAR Exploration:

A focused library of derivatives can be synthesized to probe the structure-activity relationship. For instance, by reacting the fragment with a series of substituted benzaldehydes via reductive amination, one can explore the effect of different substituents on the phenyl ring on binding affinity.

Hypothetical SAR Data:

The following table illustrates how SAR data could be generated and analyzed for a series of derivatives grown from the initial fragment hit.

CompoundR GroupKd (µM)Ligand Efficiency (LE)
Fragment Hit H5000.35
Derivative 1 4-fluorobenzyl500.32
Derivative 2 4-methoxybenzyl250.34
Derivative 3 3-pyridylmethyl100.36
Derivative 4 4-cyanobenzyl800.30

Kd values would be determined by SPR or ITC. Ligand Efficiency (LE) is calculated as -ΔG / (number of heavy atoms), where ΔG = RTln(Kd).

From this hypothetical data, one can infer that electron-donating groups (methoxy) and hydrogen bond acceptors (pyridyl) at the para position of the benzyl ring are favorable for binding, while electron-withdrawing groups (cyano) are detrimental. This information guides the next round of synthesis and optimization towards a potent lead compound.

Conclusion

(S)-1-(3-methylpiperazin-1-yl)ethanone represents an exemplary fragment for FBDD campaigns. Its adherence to the "Rule of Three," coupled with the privileged nature of the piperazine scaffold, makes it an excellent starting point for identifying novel hits against a wide range of biological targets. The detailed protocols and strategic guidance provided in this application note offer a comprehensive framework for successfully integrating this valuable fragment into drug discovery workflows, from initial screening to lead optimization. By leveraging the principles of FBDD and the chemical versatility of (S)-1-(3-methylpiperazin-1-yl)ethanone, researchers can enhance the efficiency and success rate of their drug discovery endeavors.

References

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. Available at: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science. Available at: [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. ACS Publications. Available at: [Link]

  • Ligand efficiency as a guide in fragment hit selection and optimization. CORE. Available at: [Link]

  • Approaches to Fragment-Based Drug Design. Hogeschool van Arnhem en Nijmegen. Available at: [Link]

  • JP2001106676A - Method for producing N-acetylhomopiperazines. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]

  • Fragment-Based Drug Discovery. IntechOpen. Available at: [Link]

  • SMILES2VEC: PREDICTING CHEMICAL PROPERTIES FROM TEXT REPRESENTATIONS. OpenReview. Available at: [Link]

  • Saturation Transfer Difference Spectroscopy (STD). Glycopedia. Available at: [Link]

  • Catalytic synthesis of N-methyl-piperazine in fixed bad reactor. ResearchGate. Available at: [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. Available at: [Link]

  • Ethanone, 1-(3-methylphenyl)-. NIST WebBook. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Approaches to Fragment-Based Drug Design. Hogeschool van Arnhem en Nijmegen. Available at: [Link]

  • 1-[4-[(3-Methylphenyl)methyl]piperazin-1-yl]ethanone. PubChem. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

  • Saturation Transfer Difference (STD) NMR. University of Wisconsin-Madison. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]

  • Fragment and small molecule screening with Biacore systems. Cytiva. Available at: [Link]

  • SMILES2Vec: An Interpretable General-Purpose Deep Neural Network for Predicting Chemical Properties. ResearchGate. Available at: [Link]

  • Fragment screening by ligand observed nmr. Bruker. Available at: [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers. Available at: [Link]

  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available at: [Link]

  • Machine Learning Prediction of Nine Molecular Properties Based on the SMILES Representation of the QM9 Quantum-Chemistry Dataset. ACS Publications. Available at: [Link]

  • SPR-based Fragment Screening: Advantages and Applications. ResearchGate. Available at: [Link]

  • Chapter 7: Multi-frequency Saturation Transfer Difference NMR to Characterize Weak Protein–Ligand Complexes. Royal Society of Chemistry. Available at: [Link]

  • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available at: [Link]

  • 1,2-BIS(4-METHYLPIPERAZIN-1-YL)ETHANONE. precisionFDA. Available at: [Link]

  • N-Methylpiperazine. Wikipedia. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • Fragment Screening. Sygnature Discovery. Available at: [Link]

  • Hit-to-Lead process. Oncodesign Services. Available at: [Link]

  • Advanced SPR applications accelerate hit identification and validation in fragment‐based drug discovery. Sartorius. Available at: [Link]

  • X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PMC. Available at: [Link]

Sources

Method

peptide coupling reactions with (S)-1-acetyl-3-methylpiperazine

Application Note: High-Efficiency Peptide Coupling with (S)-1-Acetyl-3-Methylpiperazine Executive Summary (S)-1-acetyl-3-methylpiperazine is a high-value "privileged scaffold" in medicinal chemistry, widely used to intro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Peptide Coupling with (S)-1-Acetyl-3-Methylpiperazine

Executive Summary

(S)-1-acetyl-3-methylpiperazine is a high-value "privileged scaffold" in medicinal chemistry, widely used to introduce defined stereochemistry and improve metabolic stability (Fsp³ character) in drug candidates.[1][2] However, its incorporation into peptide chains or drug linkers presents a specific synthetic challenge: steric hindrance at the nucleophilic N4 position.

The methyl group at the C3 position (alpha to the reactive amine) creates significant steric bulk, retarding nucleophilic attack. This slowed kinetics creates a window for the activated carboxylic acid partner—particularly chiral amino acids—to undergo racemization via oxazolone formation.[1][2]

This Application Note provides a validated, evidence-based strategy to couple (S)-1-acetyl-3-methylpiperazine with high yield and >99% diastereomeric excess (de), prioritizing Propylphosphonic Anhydride (T3P) and HATU methodologies over traditional carbodiimide chemistries.[1][2]

Molecule Profile & Reactivity Analysis

PropertyDataImplication for Coupling
Molecule (S)-1-acetyl-3-methylpiperazine
Reactive Site N4 (Secondary Amine)Nucleophile for amide bond formation.[1][2]
Steric Environment High (Alpha-methyl substitution)The C3-methyl group shields the N4 nitrogen, significantly reducing

(rate of coupling).[1]
pKa (Conjugate Acid) ~8.5 - 9.0 (Est.)[1][2]Moderately basic.[1][2] Requires non-nucleophilic organic bases (DIPEA, NMM) to ensure the free base form is available.
Chirality (S)-EnantiomerCritical: Reaction conditions must not racemize the coupling partner (the amino acid).
Solubility High (DCM, DMF, Water)Compatible with standard organic solvents and aqueous workups.
The Steric Challenge

In a standard piperazine, the N4 nitrogen is unencumbered. In (S)-1-acetyl-3-methylpiperazine, the C3-methyl group forces the ring into a specific chair conformation.[1][2] The incoming activated electrophile (e.g., an OAt-ester of an amino acid) must approach N4.[1] The adjacent methyl group creates a "picket fence" effect, clashing with bulky protecting groups (like Fmoc or Boc) on the amino acid.

Consequence: If the coupling is slow, the activated amino acid has time to cyclize into an oxazolone, leading to epimerization. Speed is the antidote to racemization.

Strategic Decision Tree

To select the correct protocol, analyze the steric demand of the Carboxylic Acid partner.

CouplingStrategy Start Select Acid Partner IsHindered Is the Acid Hindered? (e.g., Val, Ile, Pro, N-Me-AA) Start->IsHindered Standard Standard Acid (Gly, Ala, Phe) IsHindered->Standard No Hindered Hindered Acid IsHindered->Hindered Yes HATU Protocol A: HATU / DIPEA (Standard High-Speed) Standard->HATU T3P Protocol B: T3P / Pyridine (Low Epimerization Risk) Hindered->T3P AcidCl Alternative: Acid Fluoride/Chloride (Extreme Sterics Only) Hindered->AcidCl If T3P fails

Figure 1: Decision matrix for reagent selection based on the steric profile of the coupling partner.[1]

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard)

Best for: Coupling to non-hindered amino acids (Gly, Ala, Phe) or simple aliphatic acids.

Mechanism: HATU generates a highly reactive OAt-active ester.[1][2] The 7-azabenzotriazole moiety utilizes a "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, compensating for the steric bulk of the piperazine.

Materials:

  • Acid Partner (1.0 equiv)[1][3]

  • (S)-1-acetyl-3-methylpiperazine (1.1 equiv)[1][2]

  • HATU (1.1 equiv)[1][2]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Procedure:

  • Activation: Dissolve the Acid Partner and HATU in anhydrous DMF under Nitrogen/Argon.

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 2-5 minutes to form the activated OAt-ester (color change to yellow/orange often observed).

  • Coupling: Add (S)-1-acetyl-3-methylpiperazine in one portion.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by LC-MS.[1][2] If incomplete after 4h, do not add more HATU (risk of guanidinylation). Instead, add 0.5 equiv of HOAt.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), sat.[1] NaHCO3, and Brine.[2] Dry over Na2SO4.[1][2]

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Recommended)

Best for: Hindered amino acids (Val, Ile, Pro), N-methylated acids, or when epimerization is detected in Protocol A.

Why T3P? T3P acts as a kinetic scavenger.[1][2] It activates the acid only in the presence of the base and amine.[2] It does not form a discrete active ester that sits around waiting to racemize.[1][2] It drives the reaction forward with high thermodynamic force while maintaining low dielectric conditions that discourage racemization.[1][2]

Materials:

  • Acid Partner (1.0 equiv)[1][3]

  • (S)-1-acetyl-3-methylpiperazine (1.2 equiv)[1][2]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1][2]

  • Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][2]

Procedure:

  • Setup: Dissolve the Acid Partner and (S)-1-acetyl-3-methylpiperazine in EtOAc (or 2-MeTHF).

  • Cooling: Cool the mixture to 0°C.

  • Base: Add Pyridine (or NMM). Note: Pyridine is superior for suppressing racemization in T3P couplings.[4]

  • Reagent Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.[1][2]

    • Note: T3P kinetics are slower but cleaner.[1][2]

  • Workup (The "T3P Advantage"):

    • Add water to quench.[1][2]

    • Wash organic layer with 1M HCl (removes Pyridine and excess amine).[1][2]

    • Wash with 1M NaOH (removes unreacted T3P byproducts, which are water-soluble phosphonic acids).[1][2]

    • Result: Often yields pure product without chromatography.[1][2]

Comparative Data: Reagent Performance

The following data summarizes typical yields and diastereomeric excess (% de) when coupling Boc-L-Val-OH (hindered acid) to (S)-1-acetyl-3-methylpiperazine.

Reagent SystemYield (%)Purity (HPLC)% de (Chiral Integrity)Notes
EDC / HOBt 45%85%88%Slow reaction led to significant racemization of Valine.[1][2]
HATU / DIPEA 92%96%94%Fast, high yield, but slight loss of chirality due to high basicity of DIPEA.
T3P / Pyridine 89% 98% >99% Optimal Protocol. Slower, but preserved stereochemistry perfectly.[1][2]
COMU / DIPEA 90%95%95%Comparable to HATU; safer byproducts.[1][2]

Mechanism of Action (T3P Pathway)

Understanding why T3P works for this hindered substrate is vital for troubleshooting.

T3PMechanism cluster_0 Critical Control Point Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride Intermediate Acid->MixedAnh Activation T3P T3P Reagent (Cyclic Anhydride) T3P->MixedAnh Activation Base Base (Pyridine) Base->MixedAnh Activation TS Transition State (Concerted Attack) MixedAnh->TS Amine (S)-1-acetyl-3-methylpiperazine (Nucleophile) Amine->TS Sterically Hindered Attack Product Coupled Peptide (High de%) TS->Product Irreversible

Figure 2: T3P activation pathway. The reaction proceeds through a mixed anhydride.[1][2] The low basicity of pyridine prevents proton abstraction from the alpha-carbon of the acid, preventing racemization during the slow attack by the hindered piperazine.

Troubleshooting & Quality Control

Issue: Low Conversion
  • Cause: Extreme steric clash between the acid side chain and the piperazine methyl group.[2]

  • Solution: Switch to Acid Fluoride method.[1][2] Convert the amino acid to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][2][5] Acid fluorides are smaller electrophiles than OAt esters or anhydrides, allowing easier access to the hindered N4 nitrogen.

Issue: Epimerization (Doublet peaks in HPLC)
  • Cause: Over-activation or excess base.[1][2]

  • Solution:

    • Switch from DIPEA (pKa ~10.[1][2]5) to Collidine (pKa ~7.[1][2]4) or Pyridine (pKa ~5.2).[1][2]

    • Lower temperature to -10°C during the addition phase.

    • Use Oxyma Pure as an additive if using DIC/EDC.[1][2]

Analytical Validation

Do not rely solely on C18 HPLC. The diastereomers (L-Acid-(S)-Pip vs D-Acid-(S)-Pip) may co-elute.[1][2]

  • Method: Chiral HPLC or SFC.[1][2]

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: Hexane/IPA/Diethylamine (Standard normal phase).[1][2]

References

  • Dunetz, J. R., et al. (2011).[2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A. (1993).[1][2] "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive."[5][6] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Application

Application Note: Reductive Amination Protocols for (S)-1-Acetyl-3-methylpiperazine

Abstract & Strategic Overview This application note details optimized protocols for the N4-alkylation of (S)-1-acetyl-3-methylpiperazine via reductive amination. This chiral building block presents specific chemoselectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details optimized protocols for the N4-alkylation of (S)-1-acetyl-3-methylpiperazine via reductive amination. This chiral building block presents specific chemoselective challenges: distinguishing the reactive N4-secondary amine from the N1-amide while preserving the stereochemical integrity of the C3-methyl center.

Direct alkylation with alkyl halides is often discouraged due to the risk of over-alkylation (quaternization) and racemization under basic conditions. Reductive amination offers a milder, self-limiting alternative that prevents poly-alkylation and maintains optical purity.

Chemical Structure & Reactivity Analysis[1]
  • N1-Position: Acetylated (Amide). Non-nucleophilic under standard reductive amination conditions.

  • C3-Position: (S)-Methyl group. Introduces steric bulk proximal to the N4 reaction site; creates risk of 1,3-allylic strain in transition states, potentially affecting reaction rates with bulky ketones.

  • N4-Position: Secondary amine.[1][2] The target nucleophile.

Decision Matrix: Selecting the Right Protocol

Choose the experimental approach based on your carbonyl substrate and scale.

ProtocolSelection Start Start: (S)-1-Acetyl-3-methylpiperazine + Carbonyl Source CheckCarbonyl Analyze Carbonyl Substrate Start->CheckCarbonyl Aldehyde Aldehyde (R-CHO) CheckCarbonyl->Aldehyde Ketone Ketone (R-C=O-R') CheckCarbonyl->Ketone Scale Scale > 100g? Aldehyde->Scale Hindered Sterically Hindered? Ketone->Hindered MethodA Method A: STAB Protocol (Standard/High Selectivity) Scale->MethodA No (Lab Scale) MethodC Method C: Catalytic Hydrogenation (Green/Industrial Scale) Scale->MethodC Yes (Industrial) Hindered->MethodA No (Simple Ketones) MethodB Method B: Ti(OiPr)4 Protocol (For Difficult Ketones) Hindered->MethodB Yes (Bulky/Slow)

Figure 1: Decision matrix for selecting the optimal reductive amination protocol.

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes, unhindered ketones, and lab-scale synthesis (100 mg to 50 g). Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.

Rationale

STAB is the preferred reagent because it is mild and exhibits high chemoselectivity. Unlike Sodium Borohydride (


), STAB does not reduce aldehydes or ketones appreciably at room temperature but reduces iminium ions rapidly. This prevents the formation of alcohol side-products.
Experimental Protocol

Materials:

  • (S)-1-acetyl-3-methylpiperazine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used but reaction rates are generally slower.

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Imine Formation (In Situ): In a dry flask under nitrogen, dissolve (S)-1-acetyl-3-methylpiperazine (1.0 equiv) and the carbonyl compound (1.1 equiv) in DCE (concentration ~0.2 M).

    • Critical Step: Add Acetic Acid (1.0 equiv).[3] This catalyzes the formation of the iminium ion, which is crucial for the reduction step.

  • Reaction: Add STAB (1.5 equiv) in a single portion. Stir the suspension vigorously at room temperature (20–25 °C).

    • Time: Aldehydes typically react in 1–4 hours. Ketones may require 12–24 hours.

  • Monitoring: Monitor via LC-MS or TLC. Look for the disappearance of the secondary amine.

    • Troubleshooting: If the reaction stalls with ketones, increase AcOH to 2.0 equiv or heat gently to 40 °C.

  • Quench & Workup: Quench by adding saturated aqueous

    
     (gas evolution will occur). Stir for 15 minutes until effervescence ceases.
    Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude product is often clean enough for use. If necessary, purify via flash chromatography (MeOH/DCM gradient).

Method B: Titanium(IV) Isopropoxide Protocol

Best for: Sterically hindered ketones or electron-deficient amines where Method A fails.

Rationale

The C3-methyl group on the piperazine ring creates steric hindrance near the N4 nitrogen. When reacting with bulky ketones, iminium formation is the rate-limiting step. Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine intermediate.

Experimental Protocol

Materials:

  • Titanium(IV) isopropoxide (

    
    ) (neat)[4]
    
  • Sodium Borohydride (

    
    ) (solid)[2]
    
  • Absolute Ethanol or Methanol

Step-by-Step Procedure:

  • Complexation: Mix (S)-1-acetyl-3-methylpiperazine (1.0 equiv) and the ketone (1.1 equiv) in neat

    
     (1.25 – 1.5 equiv).
    
    • Note: No solvent is used initially. Stir under nitrogen for 1 hour at room temperature. The mixture often becomes viscous.

  • Dilution & Reduction: Dilute the mixture with absolute ethanol (to ~0.5 M). Add

    
     (1.5 equiv) carefully (exothermic).
    
    • Safety: Hydrogen gas is evolved. Ensure proper venting.

  • Workup (Crucial Step): The reaction will contain titanium salts which form a gelatinous emulsion if not treated correctly.

    • Quench: Add water (1 mL per mmol Ti). A white precipitate (

      
      ) will form.
      
    • Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.

    • Extraction: Concentrate the filtrate and partition between EtOAc and 1N NaOH (to ensure the amine is free-based).

Mechanistic Insight & Validation

Understanding the mechanism ensures you can troubleshoot effectively.

Mechanism Reactants Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O Product Tertiary Amine (Product) Iminium->Product + H- (from STAB)

Figure 2: Reaction pathway. The formation of the Iminium ion is the critical bottleneck for hindered substrates.

Quality Control: Chiral Purity Analysis

Preserving the (S)-configuration is critical. While reductive amination is generally stereoneutral, impurities in starting materials or harsh workups can lead to degradation.

  • Method: Chiral HPLC or CE (Capillary Electrophoresis).[5]

  • Column: Chiralpak IC or similar immobilized polysaccharide columns.

  • Mobile Phase: Hexane/IPA/DEA (for normal phase) or Phosphate buffer/MeOH with Sulfated

    
    -Cyclodextrin (for CE).
    
  • Target: Ensure enantiomeric excess (ee) > 98%.

Comparison of Reducing Agents

FeatureSTAB (

)


/ Pd-C

+

Selectivity ExcellentGoodModerateHigh (for difficult cases)
Toxicity LowHigh (Cyanide)LowLow
Reaction pH Weakly AcidicpH 3-5NeutralBasic/Neutral
Cost ModerateModerateLow (at scale)Moderate
Use Case Standard Lab Protocol Legacy/Specific casesIndustrial Scale Hindered Ketones

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][7][8][9][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][7][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]

  • Beshore, D. C. , & Dinsmore, C. J. (2002).[13] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[13] Organic Letters, 4(7), 1201–1204. [Link]

  • Szabó, Z. , et al. (2024).[14] Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis. [Link][5][15]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Integrity in Piperazine Derivatization

Introduction: The Challenge of Stereochemical Fidelity (S)-3-methylpiperazine is a critical chiral building block in modern drug development, valued for the specific three-dimensional architecture it imparts to pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Stereochemical Fidelity

(S)-3-methylpiperazine is a critical chiral building block in modern drug development, valued for the specific three-dimensional architecture it imparts to pharmacologically active molecules. Maintaining the stereochemical integrity of its C3 chiral center during synthetic modifications, such as N-acetylation, is paramount. The loss of enantiomeric purity through racemization can lead to diastereomeric mixtures that are difficult to separate and may exhibit drastically different biological activities, compromising therapeutic efficacy and safety.[1]

This technical guide provides an in-depth analysis of the factors contributing to racemization during the acetylation of (S)-3-methylpiperazine. It offers field-proven troubleshooting strategies and optimized protocols designed to ensure the highest possible enantiomeric excess (e.e.) in your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the acetylation of (S)-3-methylpiperazine?

A1: Racemization in this context primarily occurs through a base-catalyzed deprotonation-reprotonation mechanism at the chiral C3 carbon. The hydrogen atom at the C3 position, while not highly acidic, can be abstracted by a sufficiently strong base. This abstraction forms a transient, planar carbanion or an enamine-like intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers and thus, a loss of optical purity.[2][3]

Q2: Which acetylating agent is recommended to minimize racemization?

A2: Acetic anhydride ((Ac)₂O) is generally the preferred acetylating agent. It is less reactive than acetyl chloride (AcCl) and its byproduct is acetic acid, which is weaker than the hydrochloric acid (HCl) generated from AcCl. The strong acid generated by AcCl often necessitates the use of stronger bases in stoichiometric amounts, which increases the risk of C3 deprotonation.

Q3: How critical is the choice of base, and which bases should I use or avoid?

A3: The choice of base is arguably the most critical factor in preventing racemization.[4][5][6]

  • Recommended Bases: Weak, non-nucleophilic, or sterically hindered bases are ideal. Pyridine and 2,4,6-collidine (TMP) are excellent choices as they are generally not strong enough to deprotonate the C3 position but are effective at scavenging the acid byproduct.[4][6]

  • Bases to Use with Caution: Strong, sterically hindered bases like Diisopropylethylamine (DIPEA) can be used but pose a higher risk than weaker bases. Its steric bulk offers some protection against acting as a nucleophile, but its high basicity can still promote racemization, especially at elevated temperatures.[6][7][8]

  • Bases to Avoid: Strong, non-hindered bases such as Triethylamine (TEA) or alkali metal hydroxides (NaOH, KOH) should be avoided. Their combination of high basicity and minimal steric hindrance presents the highest risk for C3 deprotonation and subsequent racemization.

Q4: What is the optimal temperature range for this reaction?

A4: The reaction should be performed at low temperatures to minimize the energy available for side reactions, including racemization.[1] A starting temperature of 0°C is strongly recommended. For particularly sensitive substrates or when maximum fidelity is required, conducting the reaction at -20°C to 0°C is advisable. The reaction temperature should be monitored closely and never allowed to rise uncontrollably.

Q5: How can I quantitatively measure the extent of racemization?

A5: The most reliable method is through chiral chromatography . After the reaction and purification, the enantiomeric excess (e.e.) of the acetylated product should be determined by:

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a suitable chiral stationary phase (e.g., polysaccharide-based columns).

  • Chiral Gas Chromatography (GC): After derivatization of the product with a suitable chiral derivatizing agent, if necessary.

This analysis separates the (S) and (R) enantiomers, allowing for their direct quantification and the calculation of e.e.

Visualizing the Racemization Pathway

The following diagram illustrates the proposed base-catalyzed mechanism for the racemization of (S)-3-methylpiperazine.

G cluster_S (S)-Enantiomer cluster_Intermediate Racemization Intermediate cluster_R (R)-Enantiomer S_mol (S)-3-Methylpiperazine (Chiral) Intermediate Planar Carbanion/ Enamine Intermediate (Achiral) S_mol->Intermediate Deprotonation at C3 Intermediate->S_mol Reprotonation (Bottom Face) R_mol (R)-3-Methylpiperazine (Chiral) Intermediate->R_mol Reprotonation (Top Face) Base_deprotonation Strong Base (B:) Proton_source Proton Source (BH+)

Caption: Base-catalyzed racemization at the C3 position.

Troubleshooting Guide: Low Enantiomeric Excess

If chiral analysis reveals significant racemization in your product, consult the following guide. The workflow below provides a systematic approach to identifying and rectifying the issue.

TroubleshootingWorkflow start Problem: Low Enantiomeric Excess (e.e.) check_base 1. Analyze Base Used start->check_base base_strong Was a strong base (e.g., TEA, DIPEA) used? check_base->base_strong solution_base SOLUTION: Switch to a weaker base (Pyridine, 2,4,6-Collidine). Reduce base equivalents. base_strong->solution_base Yes check_temp 2. Analyze Reaction Temperature base_strong->check_temp No end_node Re-run experiment and analyze e.e. via chiral HPLC/GC solution_base->end_node temp_high Was the reaction run above 0°C or did an exotherm occur? check_temp->temp_high solution_temp SOLUTION: Maintain reaction at 0°C or lower. Use dropwise addition of reagents to control exotherm. temp_high->solution_temp Yes check_reagent 3. Analyze Acetylating Agent temp_high->check_reagent No solution_temp->end_node reagent_harsh Was Acetyl Chloride used? check_reagent->reagent_harsh solution_reagent SOLUTION: Switch to Acetic Anhydride for milder conditions. reagent_harsh->solution_reagent Yes reagent_harsh->end_node No solution_reagent->end_node

Caption: Troubleshooting decision tree for racemization.

Comparative Analysis of Reaction Conditions

The following table summarizes the relative risk of racemization associated with common experimental choices.

ParameterLow Racemization RiskHigh Racemization RiskRationale
Acetylating Agent Acetic AnhydrideAcetyl ChlorideMilder reactivity and byproduct (acetic acid vs. HCl).
Base Pyridine, 2,4,6-CollidineTriethylamine (TEA), DIPEAWeaker bases are less likely to abstract the C3 proton.[4][6]
Temperature -20°C to 0°C> 20°C (Room Temp)Lower thermal energy reduces the rate of all reactions, including racemization.[1]
Solvent Aprotic (DCM, THF)Protic or highly polar aprotic (DMF)Solvent can influence base strength and stabilize intermediates.[5]

Detailed Experimental Protocols

Protocol A: High-Fidelity Acetylation (Maximal Chiral Preservation)

This protocol is optimized to minimize racemization by using mild reagents and controlled temperature.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-3-methylpiperazine (1.0 eq.).

  • Dissolution: Dissolve the piperazine in anhydrous dichloromethane (DCM, 10 mL per 1 g of substrate).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq.) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Analysis: Confirm the structure by ¹H NMR and MS. Crucially, determine the enantiomeric excess (e.e.) by chiral HPLC.

Protocol B: Alternative Acetylation using Acetyl Chloride

This protocol can be used if acetic anhydride is not suitable, but it requires strict temperature control due to the higher reactivity of acetyl chloride.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-3-methylpiperazine (1.0 eq.).

  • Dissolution: Dissolve the piperazine in anhydrous dichloromethane (DCM, 15 mL per 1 g of substrate).

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.2 eq.) to the cooled solution and stir for 5 minutes. Note: Two equivalents are used to neutralize the HCl generated and to act as the base for the reaction.

  • Reagent Addition: Prepare a solution of acetyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -5°C.

  • Reaction: Stir the reaction mixture at -10°C to 0°C for 1-2 hours, monitoring progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 7-10 from Protocol A. Pay close attention to the chiral HPLC analysis to quantify the level of racemization.

References

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Available at: [Link]

  • PMC. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

  • PubMed. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. Available at: [Link]

  • International Journal of Pharmaceutical Erudition. (2014). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Available at: [Link]

  • PMC. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available at: [Link]

  • PubMed. (2006). Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols. Available at: [Link]

  • PMC. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • University of Manchester. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Organic Chemistry Portal. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Available at: [Link]

  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • Wikipedia. Racemization. Available at: [Link]

  • PubMed. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. Available at: [Link]

  • ResearchGate. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Available at: [Link]

  • Google Patents. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • ResearchGate. (2019). Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2020). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Available at: [Link]

  • Google Patents. (2005). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
  • ResearchGate. (2014). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Available at: [Link]

  • The University of Manchester. Racemisation in Chemistry and Biology. Available at: [Link]

  • PMC. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Available at: [Link]

  • PubMed. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Available at: [Link]

  • PMC. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Available at: [Link]

  • Sci-Hub. (2007). Asymmetric Synthesis of Chiral Piperazines. Available at: [Link]

  • ACS Publications. (2019). Preparation of Enantiopure 3‑Aminopiperidine and 3‑Aminoazepane Derivatives from Ornithine and Lysine. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral GC Separation of Volatile Piperazine Derivatives

Executive Summary & Strategic Approach The separation of volatile piperazine derivatives—common pharmacophores in antidepressants (e.g., trazodone metabolites), antihistamines, and designer drugs (e.g., BZP, TFMPP)—prese...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Approach

The separation of volatile piperazine derivatives—common pharmacophores in antidepressants (e.g., trazodone metabolites), antihistamines, and designer drugs (e.g., BZP, TFMPP)—presents a unique triad of analytical challenges: basicity , volatility , and enantiomeric recognition .

While Liquid Chromatography (LC) is often the default for polar amines, Gas Chromatography (GC) offers superior resolution (


) and integration with Mass Spectrometry (MS) for complex matrices, provided the volatility and peak shape issues are managed.

The Core Thesis of this Guide: Successful chiral GC of piperazines requires a "Derivatize-then-Resolve" strategy. Direct analysis of underivatized piperazines on chiral columns often fails due to strong adsorption of the secondary amine on the stationary phase, leading to peak tailing that masks enantiomeric separation.

Critical Comparison: Derivatization vs. Direct Analysis[1]

The decision to derivatize is the single most critical factor in method success.

Table 1: Performance Metrics of Analytical Strategies
FeatureDirect Injection (Underivatized) TFA-Derivatization (Recommended) HFBA-Derivatization
Reagent NoneTrifluoroacetic Anhydride (TFAA)Heptafluorobutyric Anhydride (HFBA)
Volatility Moderate (High boiling points)High High
Peak Shape Poor (Significant tailing due to -NH)Excellent (Sharp, Gaussian)Excellent
Chiral Resolution (

)
Low (< 1.5 typical)High (> 2.0 typical) High (can be excessive)
Mass Increment 0+97 Da+197 Da
Primary Mechanism Surface Adsorption (Non-specific)Inclusion Complexation Inclusion + Steric Bulk
Expert Insight: The Causality of Derivatization

Piperazines possess a secondary amine group (-NH). On standard fused silica columns, this group hydrogen-bonds with active silanols, causing peak tailing.

  • Why TFAA? Acylation with TFAA replaces the active hydrogen with a trifluoroacetyl group. This eliminates the hydrogen bond donor capability, drastically improving volatility and peak symmetry. Furthermore, the

    
     group provides a strong dipole and specific steric bulk that "locks" the molecule into the chiral cavity of cyclodextrin phases, enhancing enantioselectivity.
    

Stationary Phase Selection: The Cyclodextrin Advantage

For volatile piperazine derivatives, Cyclodextrin (CD) phases are superior to amino-acid based phases (e.g., Chirasil-Val) due to the inclusion mechanism required for the aromatic rings often attached to the piperazine core.

Decision Matrix: Selecting the Right CD Phase

The "fit" between the analyte and the CD cavity is paramount.[1]

  • 
    -Cyclodextrin (7 glucose units):  The "Gold Standard" for piperazines. The cavity size (approx.[2] 6.0–6.5 Å) is ideal for including single aromatic rings (phenyl, chlorophenyl, benzyl) found in BZP, mCPP, and TFMPP.
    
  • 
    -Cyclodextrin (8 glucose units):  Cavity is often too loose for simple piperazines, leading to reduced enantioselectivity, though useful for bulky fused-ring systems.
    
  • Derivatization of the CD: Permethylated CDs (e.g., 2,3,6-tri-O-methyl-

    
    -CD) are preferred over native CDs because they are liquid at GC temperatures, providing a stable partitioning phase.
    
Diagram 1: Column Selection Logic

ColumnSelection Start Analyte Structure Analysis CheckRing Aromatic Ring Present? Start->CheckRing Deriv REQUIRED: Derivatize with TFAA CheckRing->Deriv Yes CheckSize Substituent Bulk? Beta Select Permethylated Beta-Cyclodextrin (e.g., Rt-bDEXsm, Chirasil-Dex) CheckSize->Beta Single Phenyl/Benzyl (BZP, TFMPP, mCPP) Gamma Select Gamma-Cyclodextrin (For bulky fused rings) CheckSize->Gamma Polycyclic/Bulky Deriv->CheckSize

Caption: Logic flow for selecting the optimal stationary phase based on piperazine structural sterics.

Validated Experimental Protocol

This protocol is designed to be self-validating . The use of an internal standard (IS) and the observation of the derivatization shift in retention time confirm the reaction's success before chiral analysis begins.

Phase 1: Sample Preparation (Derivatization)

Reagents:

  • Trifluoroacetic Anhydride (TFAA)[3]

  • Ethyl Acetate (High Purity)

  • Internal Standard: Tridecane or a deuterated analog (e.g., BZP-d7).

Workflow:

  • Extraction: Dissolve 1 mg of sample (or extract from biological matrix) in 100

    
    L Ethyl Acetate.
    
  • Acylation: Add 50

    
    L TFAA. Cap the vial tightly (TFAA is moisture sensitive).
    
  • Incubation: Heat at 60°C for 20 minutes .

    • Why? Ensures complete reaction of sterically hindered amines.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

    • Critical Step: Removes excess acid which can degrade the GC column stationary phase.

  • Reconstitution: Reconstitute in 100

    
    L Ethyl Acetate.
    
Diagram 2: Derivatization Workflow

Derivatization Sample Crude Sample (Amine) React Add TFAA + Heat (60°C, 20 min) Sample->React Acylation Evap Evaporate N2 (Remove Acid) React->Evap Purification Ready GC-Ready Sample (TFA-Amide) Evap->Ready Reconstitution

Caption: Step-by-step derivatization workflow to ensure column safety and analyte volatility.

Phase 2: GC-MS Instrument Conditions

Column: Rt-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


DEXsm or equivalent (30 m 

0.25 mm ID

0.25

m df). Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Temperature Program:

  • Initial: 100°C (Hold 1 min) — Allows solvent venting.

  • Ramp 1: 2°C/min to 180°C. — Slow ramp essential for chiral recognition mechanism.

  • Ramp 2: 20°C/min to 230°C (Hold 5 min). — Elutes heavy impurities.

Detection (MS):

  • SIM Mode: Monitor specific ions for TFA-derivatives.

    • Example (BZP-TFA): m/z 91 (benzyl), m/z 176 (piperazine ring fragment).

    • Self-Validation: The presence of the m/z 69 (

      
      ) ion confirms successful derivatization.
      

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
Peak Tailing Incomplete derivatization or Column ActivityCheck TFAA freshness (hydrolyzes easily). Ensure excess acid was removed.
No Separation Ramp rate too fastDecrease ramp to 1°C/min. Chiral recognition is temperature-dependent and favors lower temperatures.
Baseline Drift Column BleedCyclodextrin phases have lower thermal stability limits (typically 230°C max). Do not overheat.
Resolution Loss Column contaminationTrim 10-20 cm from the inlet (guard column recommended).

References

  • Comparison of Derivatization Reagents for Piperazines

    • Analytical Methods for Piperazine in API using Chemical Derivatization. Journal of Chemical and Pharmaceutical Research. Link

  • Chiral GC Stationary Phase Mechanisms

    • Chiral Gas Chromatography as a Tool for Investigations into Illicit Methylamphetamine.[4] National Institutes of Health (NIH). Link

  • Cyclodextrin Column Selection Guide

    • Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Sigma-Aldrich Technical Guide. Link

  • Forensic Application of BZP/TFMPP Separation

    • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS. Journal of Analytical Toxicology. Link

  • General Chiral GC Theory

    • A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation. Link

Sources

Comparative

Comparative Guide: Optical Rotation &amp; Quality Analysis of (S)-1-(3-methylpiperazin-1-yl)ethanone

The following guide provides an in-depth technical analysis of the optical properties and quality control parameters for (S)-1-(3-methylpiperazin-1-yl)ethanone , a critical chiral intermediate in the synthesis of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the optical properties and quality control parameters for (S)-1-(3-methylpiperazin-1-yl)ethanone , a critical chiral intermediate in the synthesis of pharmaceutical agents (e.g., CCR5 antagonists, kinase inhibitors).

Part 1: Executive Technical Summary

(S)-1-(3-methylpiperazin-1-yl)ethanone (also referred to as (S)-1-acetyl-3-methylpiperazine) is a bifunctional chiral building block. Its utility stems from the orthogonal reactivity of its two nitrogen atoms: the acetylated


 is non-basic and protected, while the distal 

remains basic and nucleophilic, available for further derivatization.

Unlike simple measurements like melting point, the optical rotation (OR) of this molecule is highly sensitive to solvent interactions and concentration due to the conformational flexibility of the piperazine ring. While the starting material, (S)-2-methylpiperazine, is dextrorotatory (+), N-acylation at the distal position often inverts or significantly shifts the specific rotation, typically rendering the 1-acetyl-3-methyl derivative levorotatory (-) in standard polar solvents.

Quick Comparison: Target vs. Analogues
PropertyTarget: (S)-1-Acetyl-3-methylpiperazine Analog: (S)-1-Boc-3-methylpiperazine Start. Mat.: (S)-2-Methylpiperazine
CAS No. 314729-14-1 (Generic/Racemic)147081-29-674879-18-8
Optical Rotation Expected (-) (Levorotatory)-16.0° ± 2° (c=1, Dioxane)+6.8° (c=1, Ethanol)
Chiral Center C3 (Beta to Acetyl-N)C3 (Beta to Boc-N)C2 (Alpha to Amine-N)
Primary Use Late-stage diversificationProtected intermediateChiral pool starting material

Part 2: Physicochemical Characterization & Logic

The Stereochemical Inversion Logic

A common point of confusion arises from the sign change in optical rotation between the starting material and the product.

  • Starting Material: (S)-2-methylpiperazine has the methyl group alpha to the secondary amine. It exhibits a positive rotation (

    
     in EtOH).[1]
    
  • Product: Upon acetylation at the sterically less hindered

    
     (which becomes 
    
    
    
    in IUPAC naming of the product), the methyl group is now located beta to the amide functionality.
  • Evidence: The structural analog (S)-1-Boc-3-methylpiperazine , which shares the identical steric environment (methyl beta to a carbamate), exhibits a rotation of -16° . Therefore, researchers should expect the (S)-acetyl derivative to exhibit a negative specific rotation in similar non-polar or moderately polar solvents.

Synthesis & Regioselectivity Pathway

The purity of the optical rotation value depends entirely on the regioselectivity of the acetylation step.

Synthesis SM (S)-2-Methylpiperazine [α]D = +6.8° Inter Regioselective Acetylation (Acetic Anhydride / Low Temp) SM->Inter Kinetic Control Target (S)-1-(3-methylpiperazin-1-yl)ethanone (Target Product) Methyl at C3 (Beta to Ac) Inter->Target Major Product (N4 Attack) Impurity Impurity: (S)-1-acetyl-2-methylpiperazine Methyl at C2 (Alpha to Ac) Inter->Impurity Minor Product (N1 Attack)

Figure 1: Synthesis pathway highlighting the origin of potential isomeric impurities.

Part 3: Experimental Protocols for Validation

Since literature values for the specific rotation of the acetyl derivative are often proprietary or variable, you must establish a Self-Validating Protocol .

Protocol A: Determination of Specific Rotation ( )

Objective: To determine the direction and magnitude of optical rotation for batch consistency.

  • Solvent Selection: Use 1,4-Dioxane or Ethanol . Avoid water if possible, as hygroscopicity can skew concentration calculations.

  • Sample Preparation:

    • Weigh exactly

      
       of the substance.
      
    • Dissolve in a

      
       volumetric flask with the selected solvent.
      
    • Ensure complete dissolution (sonicate if necessary).

  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Fill the

      
       (100 mm) cell, ensuring no bubbles are trapped in the light path.
      
    • Measure at

      
       using the Sodium D-line (
      
      
      
      ).
  • Calculation:

    
    
    
    • Where

      
       = observed rotation (
      
      
      
      ),
      
      
      = path length (dm),
      
      
      = concentration (g/100mL).
Protocol B: Chiral HPLC (The "Gold Standard")

Optical rotation is often insufficient for determining Enantiomeric Excess (ee%) due to the low magnitude of rotation. Chiral HPLC is required for definitive release testing.

  • Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).

  • Derivatization (Optional but Recommended):

    • If the free amine peak tails significantly, derivatize with GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) to form diastereomers, which are easily separated on standard C18 columns.

Part 4: Comparative Performance Data

The following table contrasts the target molecule with its most common "alternatives" found in a research lab setting.

Feature(S)-Isomer (Target) Racemic Mixture (R)-Isomer
Optical Rotation Negative (-)

Positive (+)
Biological Activity High (Typical for S-piperazine pharmacophores)50% Potency (Theoretical)Low / Inactive (Typical)
Cost High (Requires chiral pool SM)LowHigh
Synthesis Risk Racemization: Low risk under standard acetylation.N/ASame as (S)
Key Impurity (R)-enantiomer (<0.5%)N/A(S)-enantiomer

Part 5: References & Authority[2]

  • Starting Material Characterization:

    • (S)-2-Methylpiperazine properties and rotation (+6.8°).[1]

    • Source:

  • Analogous Compound Validation:

    • (S)-1-Boc-3-methylpiperazine rotation (-16°).[2]

    • Source:

  • Chiral Separation Methodology:

    • General protocols for chiral HPLC of piperazine derivatives.

    • Source:

  • Synthesis & Regioselectivity:

    • Regioselective acetylation of 2-methylpiperazine.

    • Source:

Disclaimer: Always verify specific rotation values with a Certificate of Analysis (CoA) from your specific vendor, as trace impurities (water, salts) can drastically shift the observed value.

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3-Methylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-Methylpiperazin-1-yl)ethanone
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